molecular formula C25H20Cl3P B579667 (2,6-Dichlorobenzyl)triphenylphosphonium chloride CAS No. 18583-54-5

(2,6-Dichlorobenzyl)triphenylphosphonium chloride

Cat. No.: B579667
CAS No.: 18583-54-5
M. Wt: 457.759
InChI Key: NBWPWZJEEQWREI-UHFFFAOYSA-M
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Description

(2,6-Dichlorobenzyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C25H20Cl3P and a molecular weight of 457.76 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a 2,6-dichlorobenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorobenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 2,6-dichlorobenzyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorobenzyl)triphenylphosphonium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phosphonium group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions would yield (2,6-dichlorobenzyl)triphenylphosphonium hydroxide, while oxidation reactions might produce (2,6-dichlorobenzyl)triphenylphosphine oxide .

Scientific Research Applications

(2,6-Dichlorobenzyl)triphenylphosphonium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides.

    Biology: The compound is used in studies involving mitochondrial function due to its ability to target and accumulate in mitochondria.

    Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting cancer cells.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (2,6-Dichlorobenzyl)triphenylphosphonium chloride involves its ability to interact with biological membranes, particularly mitochondrial membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers and accumulate within mitochondria. Once inside, it can affect mitochondrial function by disrupting the electron transport chain or inducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorobenzyl)triphenylphosphonium chloride
  • (2,6-Dichlorobenzyl)triphenylphosphonium bromide

Uniqueness

(2,6-Dichlorobenzyl)triphenylphosphonium chloride is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of mitochondrial targeting and efficacy in various applications .

Properties

IUPAC Name

(2,6-dichlorophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2P.ClH/c26-24-17-10-18-25(27)23(24)19-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWPWZJEEQWREI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724797
Record name [(2,6-Dichlorophenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18583-54-5
Record name [(2,6-Dichlorophenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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